N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide
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Overview
Description
The compound “N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . It also contains a dimethylamino group (-N(CH3)2), which is often found in compounds with biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide and dimethylamino groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The sulfonamide and dimethylamino groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Scientific Research Applications
Synthesis and Characterization
The compound has been the focus of studies aiming to synthesize and characterize its structure using various techniques. For example, research led by Murthy et al. (2018) delved into the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, revealing insights into its molecular structure and properties (Murthy et al., 2018).
Enzyme Inhibitory Kinetics and Therapeutic Potential
Another study by Abbasi et al. (2018) synthesized a series of sulfonamides, examining their inhibitory effects on acetylcholinesterase and their potential as therapeutic agents for Alzheimer’s disease. This demonstrates the compound's relevance in designing inhibitors for neurological conditions (Abbasi et al., 2018).
Structural Activity Relationship
Research on structure-activity relationships of sulfonamide analogs, as investigated by Mun et al. (2012), contributes to understanding how chemical modifications can optimize pharmaceutical properties, particularly in cancer therapeutics (Mun et al., 2012).
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives were explored in a study by Ghorab et al. (2017), highlighting the potential of such compounds in treating bacterial infections. This showcases the compound's application in developing new antimicrobials (Ghorab et al., 2017).
Cancer Research
Wang et al. (2012) focused on the anti-cancer activity and pharmacological properties of a related sulfonamide derivative, providing insights into its efficacy against pancreatic cancer and its pharmacokinetics, indicating potential therapeutic applications in oncology (Wang et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular responses .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that these properties may influence its bioavailability and overall pharmacokinetic profile .
Result of Action
It can be inferred from related compounds that its action may result in various cellular responses, including changes in cellular activity, modulation of signal transduction pathways, or alterations in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-17-5-4-6-20(15-17)28(25,26)22-16-21(24-11-13-27-14-12-24)18-7-9-19(10-8-18)23(2)3/h4-10,15,21-22H,11-14,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQSUJQVXQTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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